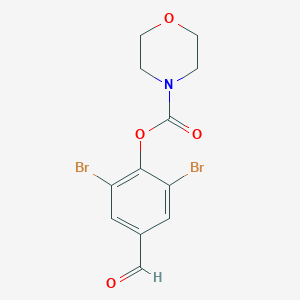
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its unique structure and properties. This compound belongs to the class of dihydropyridines, which are commonly used in various scientific and industrial applications. Its molecular formula is C16H16Cl2N2O4, and it is characterized by the presence of a dichlorophenyl group attached to a dihydropyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the reaction involves:
Starting Materials: 3,4-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.
Reaction Conditions: The reaction is usually carried out in ethanol as a solvent, under reflux conditions for several hours.
Procedure: The mixture of starting materials is heated under reflux in ethanol. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the tetrahydropyridine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to interact with calcium channels, modulating their activity. This interaction affects the flow of calcium ions, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmission.
Comparación Con Compuestos Similares
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
Uniqueness
What sets this compound apart is its specific dichlorophenyl substitution, which imparts unique chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it an important subject of study, with applications ranging from chemical synthesis to potential therapeutic uses.
Propiedades
Fórmula molecular |
C16H15Cl2NO4 |
|---|---|
Peso molecular |
356.2g/mol |
Nombre IUPAC |
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-19-7-10(15(20)22-2)14(11(8-19)16(21)23-3)9-4-5-12(17)13(18)6-9/h4-8,14H,1-3H3 |
Clave InChI |
XKRSXVSBEJJYHO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
SMILES canónico |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Phenylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B394961.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-triazenylidene][bis(diethylamino)]phosphoranyl}-N,N-diethylamine](/img/structure/B394964.png)
![N-{bis(diethylamino)[3-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-triazenylidene]phosphoranyl}-N,N-diethylamine](/img/structure/B394966.png)

![4-butoxy-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B394969.png)
![4-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B394971.png)

![3,5-DIETHYL 1,2,6-TRIMETHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3,5-DICARBOXYLATE](/img/structure/B394974.png)


![4-[(4-Iodobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B394980.png)
![3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B394981.png)
![3-Bromo-4-[(2-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B394982.png)

